MCdef MCdef
Brand Name: Vulcanchem
CAS No.:
VCID: VC3671643
InChI:
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Molecular Formula:
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MCdef

CAS No.:

Cat. No.: VC3671643

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

MCdef -

Specification

Introduction

Molecular Structure and Characteristics

Primary Structure

MCdef is initially synthesized as a 66-amino-acid precursor protein that undergoes post-translational processing to yield the mature 44-amino-acid peptide . This mature peptide contains several cysteine residues that are critical for forming disulfide bonds. These disulfide bonds are essential for maintaining the structural integrity and functional activity of MCdef.

Amino acid sequence analysis has revealed significant similarities between MCdef and defensins from other marine mollusks, particularly those from Mytilus galloprovincialis (Mediterranean mussel) and Crassostrea gigas (Pacific cupped oyster) . These similarities suggest a conservation of defensin structure and function across various mollusk species.

Three-Dimensional Structure

Like other antibacterial defensins, MCdef contains the minimal six cysteines of cysteine-stabilized (CS) defensins and a conserved Gly-Xaa-Cys sequence that is part of the β-core motif found in all cysteine-stabilized antimicrobial peptides . This β-core structure is considered an archetypal membrane-interaction motif, highlighting the importance of three-dimensional structures in defensin functions.

Antimicrobial Activity

Spectrum of Activity

MCdef exhibits potent antimicrobial activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Specifically, MCdef has been shown to be effective against:

  • Gram-negative bacteria: Vibrio logei and Vibrio salmonicida

  • Gram-positive bacteria: Staphylococcus aureus and Streptococcus iniae

This broad-spectrum activity makes MCdef a potentially valuable tool in combating various bacterial infections, particularly those caused by marine pathogens.

Antimicrobial Potency

The antimicrobial potency of MCdef has been quantified using minimum inhibitory concentration (MIC) assays. The MIC values for MCdef range from 1.25 to 20 μM, depending on the bacterial strain being tested . These relatively low MIC values indicate that MCdef is a potent antimicrobial agent, capable of inhibiting bacterial growth at micromolar concentrations.

The following table summarizes the antimicrobial activity of MCdef compared to other marine antimicrobial peptides:

Antimicrobial PeptideSource OrganismTarget BacteriaMIC Range (μM)Peptide Length (amino acids)
MCdefManila clam (Ruditapes philippinarum)Gram-negative: V. logei, V. salmonicida; Gram-positive: S. aureus, S. iniae1.25-2044
HepcidinsSeabream (Sparus aurata)Gram-negative: E. coli, A. hydrophila, V. prahaemloyticus; Gram-positive: B. subtilis, M. luteus, S. aureus6-2426
Myticins A, B, and CMussel (Mytilus galloprovincialis)Gram-negative: E. coli, S. typhimurium, P. aeruginosa; Gram-positive: M. luteus, B. megaterium, E. viridans2.25-2040

This comparison demonstrates that MCdef has antimicrobial potency comparable to or better than other marine antimicrobial peptides, highlighting its potential significance in antimicrobial research and applications .

Mechanism of Action

The antimicrobial mechanism of MCdef involves several biochemical interactions that ultimately lead to bacterial cell death. Like other defensins, MCdef likely targets bacterial membranes, causing membrane disruption and subsequent cell lysis.

Membrane Interaction

As an antibacterial defensin, MCdef likely contains patches of basic amino acids that initiate electrostatic interactions with bacterial membranes . These interactions are critical for the initial binding of the peptide to the bacterial cell surface. Following this initial interaction, MCdef may undergo conformational changes that facilitate its insertion into the lipid bilayer of the bacterial membrane.

Expression and Localization in Manila Clams

Tissue Distribution

In Manila clams infected with Vibrio tapetis, high levels of MCdef mRNA were observed across all tested tissues. In contrast, uninfected clams showed low levels of MCdef mRNA in adductor, palp, and siphon tissues, and even lower levels in other tissues . This differential expression pattern suggests that MCdef production is upregulated in response to bacterial infection, consistent with its role in the innate immune response.

Regulation of Expression

The upregulation of MCdef expression in response to bacterial infection indicates that its production is regulated as part of the clam's immune response. This regulation likely involves specific signaling pathways that detect the presence of pathogens and initiate the expression of antimicrobial peptides like MCdef. The detailed mechanisms of this regulation remain to be fully elucidated but may involve pattern recognition receptors that detect pathogen-associated molecular patterns.

Phylogenetic Relationship and Evolutionary Aspects

Phylogenetic analysis has revealed that MCdef is closely related to defensins from other marine mollusks, particularly those from Mytilus galloprovincialis (Mediterranean mussel) and Crassostrea gigas (Pacific cupped oyster) . This relationship suggests a common evolutionary origin for these defensins, reflecting their shared role in the innate immune systems of these organisms.

The conservation of key structural features, such as the cysteine residues and the β-core motif, across different defensins highlights the evolutionary importance of these features for defensin function . The presence of similar defensins in diverse marine organisms suggests that these antimicrobial peptides have been conserved through evolutionary time due to their critical role in host defense against microbial pathogens.

Future Research Directions

Despite the current knowledge about MCdef, several aspects remain to be fully investigated:

Detailed Structural Analysis

While the three-dimensional structure of MCdef has been modeled based on C. gigas defensin, a direct determination of its structure using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would provide more precise information about its structural features and how they relate to its antimicrobial function.

Mechanism of Action Studies

Further studies on the specific mechanism by which MCdef disrupts bacterial membranes would enhance our understanding of its antimicrobial activity. This could involve fluorescence microscopy, electron microscopy, or other techniques to visualize the interaction between MCdef and bacterial membranes.

Synthetic Analogs and Modifications

The development of synthetic analogs or modified versions of MCdef could enhance its antimicrobial activity, reduce potential toxicity, or improve its stability. Structure-activity relationship studies would be valuable in identifying the key features necessary for antimicrobial activity.

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